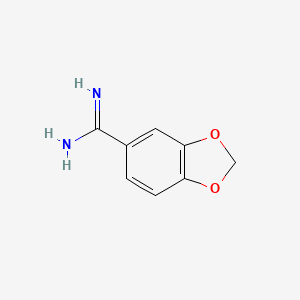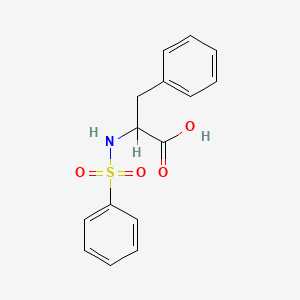
2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a chlorinated phenyl group and a substituted phenyl group with hydroxyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with 5-ethyl-2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone: Similar structure but lacks the ethyl group.
2-(2-Bromophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
2-(2-Chlorophenyl)-1-(3,5-dihydroxyphenyl)ethanone: Similar structure but with different positions of hydroxyl groups.
Uniqueness
2-(2-Chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyl and ethyl groups on the phenyl ring can lead to distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-10-7-12(16(20)9-14(10)18)15(19)8-11-5-3-4-6-13(11)17/h3-7,9,18,20H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBABEJKGSDXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
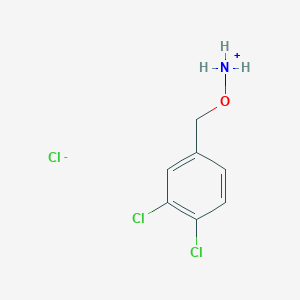


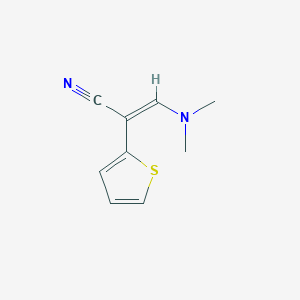


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol](/img/structure/B7776501.png)
![[(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)
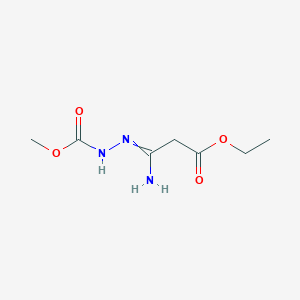
![Ethyl 3-[2-(2,4-dichlorobenzoyl)hydrazino]-3-iminopropanoate](/img/structure/B7776509.png)
![[(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]azanium;chloride](/img/structure/B7776511.png)
